TAMRA-PEG3-叠氮化物

描述

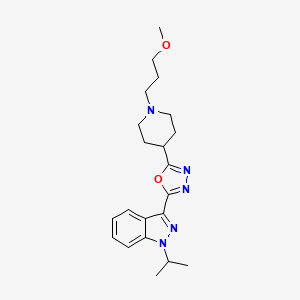

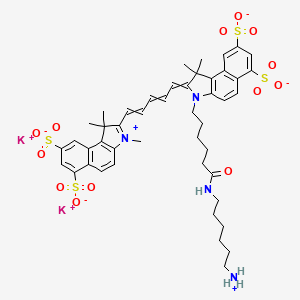

TAMRA-PEG3-Azide is a derivative of TAMRA, a red-fluorescent dye . It contains three PEG units and an azide group . The azide group enables Click Chemistry, which is a type of chemical reaction .

Synthesis Analysis

TAMRA-PEG3-Azide is used as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of TAMRA-PEG3-Azide is C33H38N6O7 . It has a molecular weight of 630.7 g/mol .Chemical Reactions Analysis

TAMRA-PEG3-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

TAMRA-PEG3-Azide is a solid substance with a dark red color . It has an excitation maximum of 553 and an emission maximum of 575 . It is soluble in DMSO and DMF .科学研究应用

Protein Labeling

TAMRA-PEG3-Azide is used in protein labeling . The red-fluorescent tetramethylrhodamine (TAMRA) azide can react with terminal alkynes via a copper-catalyzed click reaction . This allows researchers to label proteins with a fluorescent tag, enabling the visualization and tracking of these proteins in biological samples .

Nucleic Acid Labeling

Similar to protein labeling, TAMRA-PEG3-Azide can also be used to label nucleic acids . This is particularly useful in experiments involving fluorescence imaging and localization of nucleic acids within a cell .

Click Chemistry

TAMRA-PEG3-Azide is a key reagent in click chemistry . Click chemistry is a class of chemical reactions that use bio-orthogonal or biologically unique moieties to label and detect a molecule of interest using a two-step procedure . The azide group in TAMRA-PEG3-Azide enables this click reaction .

Fluorescence Imaging

The TAMRA red-fluorescent dye linker in TAMRA-PEG3-Azide, with excitation/emission maximum 553/575 nm, makes it an ideal choice for fluorescence imaging . This allows researchers to visualize and track the distribution of molecules in biological samples .

Protein Localization

TAMRA-PEG3-Azide can be used in protein localization experiments . By labeling proteins with TAMRA-PEG3-Azide, researchers can track the movement and localization of these proteins within a cell .

Metabolic Labeling

TAMRA-PEG3-Azide has been used in metabolic labeling . In a study, it was used to label alkyne-containing isoprenoid probes . This allows researchers to track the metabolism of these probes in biological systems .

属性

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TAMRA-PEG3-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does TAMRA-PEG3-Azide play in the fabrication of biosensing platforms using polyfluorene nanowires?

A1: TAMRA-PEG3-Azide serves as a fluorescent marker that can be directly attached to the surface of polyfluorene nanowires via click chemistry. [] This allows researchers to visualize the nanowires using confocal microscopy and confirm successful functionalization. The attachment of TAMRA-PEG3-Azide to the nanowires doesn't just enable visualization; it transforms them into potential biosensing platforms. The fluorescence resonance energy transfer (FRET) that occurs between the TAMRA dye and the nanowire backbone can be harnessed to detect biological events.

Q2: How does the "click chemistry" approach benefit the functionalization of polyfluorene nanowires with TAMRA-PEG3-Azide?

A2: Click chemistry offers a highly efficient and selective method for attaching the TAMRA-PEG3-Azide to the alkyne groups present on the surface of the polyfluorene nanowires. [] This specificity ensures that the fluorescent markers are precisely incorporated, maximizing their effectiveness for detection and minimizing potential interference from unwanted side reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

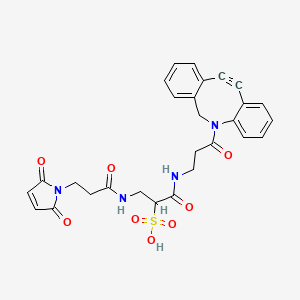

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)